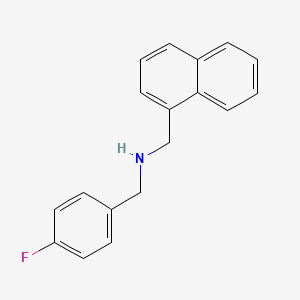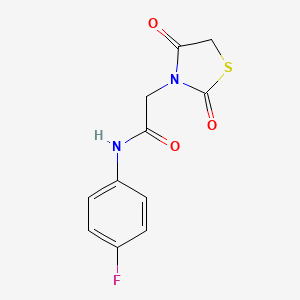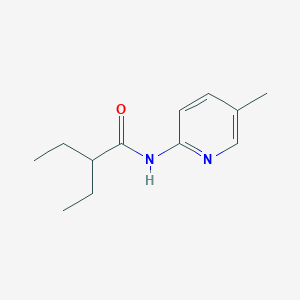![molecular formula C21H16F3N3O2 B12492866 3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12492866.png)
3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE is a heterocyclic compound that belongs to the triazolopyridine family. This class of compounds is known for its diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a subject of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE can be achieved through several synthetic routes. One common method involves the oxidative ring closure of a hydrazine intermediate. In this process, sodium hypochlorite is used as the oxidant, and ethanol serves as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield of the compound . This method is considered a clean and green approach due to the use of environmentally friendly reagents and conditions.
Chemical Reactions Analysis
3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring closure mentioned earlier is a key reaction in its synthesis. Sodium hypochlorite is commonly used as the oxidant in this reaction . The compound can also participate in substitution reactions, where different substituents can be introduced to modify its properties. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antibacterial and antiproliferative agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, it has applications in the industry as a molecular chemosensor for metal ions, anions, and amino acids .
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, and suppression of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research.
Comparison with Similar Compounds
3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE can be compared to other triazolopyridine derivatives, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. For example, the benzyloxy and methoxy groups in 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE contribute to its unique antibacterial and antiproliferative properties . Other similar compounds include various triazolopyridine derivatives that have been synthesized and evaluated for their biological activities .
Properties
Molecular Formula |
C21H16F3N3O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C21H16F3N3O2/c1-28-18-11-15(7-9-17(18)29-13-14-5-3-2-4-6-14)20-26-25-19-10-8-16(12-27(19)20)21(22,23)24/h2-12H,13H2,1H3 |
InChI Key |
PRHSAABEKVRZML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12492785.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)

![Ethyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492806.png)
![2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12492811.png)
![2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B12492819.png)

![1-Cyclopentyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12492823.png)
methanone](/img/structure/B12492826.png)
![3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492834.png)

